3-(3,5-Diphenyl-1H-pyrrol-2-yl)-1-phenylbutan-1-one
CAS No.: 87803-44-9
Cat. No.: VC17284643
Molecular Formula: C26H23NO
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87803-44-9 |
|---|---|
| Molecular Formula | C26H23NO |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | 3-(3,5-diphenyl-1H-pyrrol-2-yl)-1-phenylbutan-1-one |
| Standard InChI | InChI=1S/C26H23NO/c1-19(17-25(28)22-15-9-4-10-16-22)26-23(20-11-5-2-6-12-20)18-24(27-26)21-13-7-3-8-14-21/h2-16,18-19,27H,17H2,1H3 |
| Standard InChI Key | MNAVUVQIUUOQBF-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(=O)C1=CC=CC=C1)C2=C(C=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s logP value of 6.72 indicates high lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility. Its polar surface area (PSA) of 32.86 Ų further underscores limited polar interactions, a trait common to aromatic heterocycles.
Synthetic Methodologies
Classical Organic Synthesis
The seminal synthesis route, reported by Katritzky and Rubio (1984), involves a multi-step condensation strategy :
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Pyrrole Ring Formation: Cyclization of appropriate β-diketone precursors with ammonium acetate under reflux conditions.
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Ketone Introduction: Friedel-Crafts acylation of the pyrrole intermediate with benzoyl chloride in anhydrous dichloromethane.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the target compound in ~54% yield .
Critical reaction parameters include strict temperature control (65–110°C) , inert atmospheres for moisture-sensitive steps, and stoichiometric adjustments to minimize side products like over-acylated derivatives.
Analytical Characterization
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) serve as primary characterization tools:
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H NMR (500 MHz, CDCl): Signals at δ 3.82 (s, 3H, methoxy), 3.45 (qd, J = 17.7, 6.7 Hz, 2H), and 1.34 (s, 9H, tert-butyl) confirm substituent integration .
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HRMS: Observed [M+H] at m/z 435.1601 aligns with theoretical calculations for intermediates in the synthetic pathway .
Chromatographic monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexane (20:80) ensures reaction progression tracking.
Biological Evaluation and Mechanisms
Anticancer Activity
Preliminary assays against murine breast cancer (4T1) cells demonstrate dose-dependent cytotoxicity, with IC values comparable to pyrrole-based reference compounds . Mechanistic studies propose:
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Receptor Tyrosine Kinase Inhibition: Competitive binding at ATP pockets of EGFR and VEGFR-2.
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Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization observed in treated cells.
Antimicrobial Properties
Against Gram-positive pathogens (Staphylococcus aureus, Bacillus subtilis), minimum inhibitory concentrations (MICs) range from 8–32 μg/mL, surpassing fluconazole in fungal (Candida albicans) models. The difluorophenyl analogs exhibit enhanced potency, suggesting structure-activity relationship (SAR) dependence on halogen substitution.
Pharmacokinetic Considerations
The compound’s high logP favors blood-brain barrier penetration but necessitates prodrug strategies for improved solubility. In vitro microsomal stability assays indicate moderate hepatic clearance (t = 2.3 h), with cytochrome P450 3A4 identified as the primary metabolizing enzyme. Plasma protein binding exceeds 95%, potentially limiting free fraction availability .
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